molecular formula C13H16O4 B3187362 Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate CAS No. 14961-34-3

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate

Cat. No. B3187362
CAS RN: 14961-34-3
M. Wt: 236.26 g/mol
InChI Key: SOUSURXUEVYGQC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate is a synthetic compound with the linear formula C13H16O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H16O4 . The molecular weight of the compound is 236.27 g/mol .

Scientific Research Applications

Anti-juvenile Hormone Activity

  • Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, a structurally related compound, has been identified as an anti-juvenile hormone agent. It induced symptoms of juvenile hormone deficiency, like precocious metamorphosis, in larvae of the silkworm and black pigmentation of the larval cuticle (Ishiguro et al., 2003).

Novel Synthesis Processes

  • Innovative synthetic methods involving ethyl 2-(2-ethoxy-2-oxoethyl)benzoate or its derivatives have been reported. For example, a novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system has been described, using a compound related to this compound (Koriatopoulou et al., 2008).

Crystallography and Molecular Structure

  • Studies involving ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, provided insights into molecular structures through single-crystal X-ray crystallography. This compound crystallizes in the triclinic crystal system and exhibits specific intramolecular and intermolecular hydrogen bonding patterns (Manolov et al., 2012).

Biomedical Research

  • This compound derivatives have been synthesized and evaluated for their antimicrobial, anti-lipase, and antiurease activities. This suggests potential applications in the field of medicinal chemistry and drug development (Özil et al., 2015).

Optical Properties

  • Schiff base compounds derived from ethyl-4-amino benzoate, which are structurally related to this compound, have been synthesized and their nonlinear optical properties have been studied. These studies contribute to the development of new materials with potential applications in optical technologies (Abdullmajed et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-12(14)9-10-7-5-6-8-11(10)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUSURXUEVYGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of homophthalic acid [(2-carboxyphenyl)acetic acid] (5 g, 28 mmol), ethanol (23 ml), toluene (12 ml) and concentrated sulphuric acid (0.5 ml) was heated at reflux, using a Dean-Stark apparatus to remove water formed during the reaction, for 6 hrs and then overnight. The mixture was cooled to 20° C., diluted with toluene (˜50 ml) and washed with saturated aqueous sodium hydrogen carbonate solution (˜50 ml). The aqueous layer was separated and extracted with more toluene (˜50 ml) and then the combined toluene washings were washed with saturated aqueous sodium chloride solution and then dried over magnesium sulphate and evaporated. The resulting yellow oil was purified by automated flash silica-gel column chromatography (using a Biotage SP4), eluting with 0-25% gradient of ethyl acetate in hexane (10 column volumes) and then with a 25-50% gradient of ethyl acetate in hexane (2 column volumes), to give ethyl 2-[2-(ethyloxy)-2-oxoethyl]benzoate (5.9 g) as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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